molecular formula C19H17N3O5S B2619443 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide CAS No. 941907-75-1

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Cat. No.: B2619443
CAS No.: 941907-75-1
M. Wt: 399.42
InChI Key: BAFRMJZSQQGUKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a thioacetamide group linked to a 4-methoxyphenyl ring. This structure combines electron-rich aromatic systems (dioxin and methoxy groups) with a sulfur-containing acetamide, which may enhance interactions with biological targets such as kinases or enzymes.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S/c1-24-13-3-5-14(6-4-13)28-11-17(23)20-19-22-21-18(27-19)12-2-7-15-16(10-12)26-9-8-25-15/h2-7,10H,8-9,11H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFRMJZSQQGUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, focusing on its anticancer properties, mechanisms of action, and related research findings.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C18H18N2O4S
  • Molecular Weight : 354.41 g/mol

Structural Representation

The compound features a complex structure incorporating a 1,3,4-oxadiazole ring fused with a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a thioacetamide group.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives, including the compound . The biological activity is primarily attributed to its ability to inhibit various enzymes and proteins involved in cancer cell proliferation.

  • Enzyme Inhibition : The compound has been shown to target several critical enzymes such as:
    • Thymidylate Synthase : Involved in DNA synthesis.
    • Histone Deacetylases (HDAC) : Regulates gene expression by modifying histones.
    • Telomerase : Maintains telomere length in cancer cells.
  • Cell Cycle Disruption : Studies indicate that compounds with similar structures can induce cell cycle arrest in cancer cells, leading to apoptosis.

Research Findings

A review of the literature reveals that compounds similar to this compound exhibit a broad spectrum of biological activities:

Activity TypeDescription
AnticancerInhibits proliferation in various cancer cell lines (e.g., MDA-MB-231)
AntimicrobialExhibits activity against bacterial strains
AntioxidantScavenges free radicals and reduces oxidative stress
Anti-inflammatoryModulates inflammatory pathways

Case Studies

Several studies have documented the effectiveness of 1,3,4-oxadiazole derivatives:

  • A study demonstrated that a derivative showed significant cytotoxicity against prostate cancer cells with an IC50 value of 10 nM .
  • Another research highlighted the selective inhibition of telomerase activity by oxadiazole derivatives leading to reduced tumor growth in xenograft models .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications on the oxadiazole ring and substitutions on the phenyl groups can enhance potency and selectivity against specific cancer types.

Comparison with Similar Compounds

Oxadiazole vs. Thiazole Derivatives

The target compound’s 1,3,4-oxadiazole core differs from thiazole-based analogs like N-(2-cyclopentylamino-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)thiazol-4-yl)acetamide (17a) and N-(2-aminonorbornane-substituted thiazol-4-yl)acetamide (17d) .

  • Synthetic Routes : Thiazole derivatives are synthesized via nucleophilic substitution (e.g., cyclopentylamine reacting with methylsulfonyl precursors) , whereas oxadiazoles typically require cyclization of hydrazides or nitriles, as seen in triazole synthesis .

Oxadiazole vs. Triazole Derivatives

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] exhibit tautomerism (thione vs. thiol forms), which influences their reactivity and stability .

Substituent Effects

Aromatic Moieties

  • 2,3-Dihydrobenzo[b][1,4]dioxin : This moiety is shared with CDK9 inhibitors (e.g., compounds 17a and 17d), where it contributes to planar aromatic stacking interactions .
  • 4-Methoxyphenylthio Group : The sulfur atom and methoxy substituent may enhance solubility and hydrogen bonding compared to halogenated analogs like 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide (), where chlorine atoms increase hydrophobicity but reduce electron-donating capacity .

Sulfur-Containing Linkers

The thioacetamide group in the target compound differs from sulfonyl-linked triazoles (e.g., 4-(4-X-phenylsulfonyl)benzoic acid hydrazides [1–3]) .

Physicochemical and Spectral Properties

  • IR Spectroscopy : The absence of C=O bands in triazole derivatives contrasts with the target compound’s acetamide carbonyl (expected at ~1680 cm⁻¹).
  • NMR Profiles : CDK9 inhibitors like 17d show downfield shifts for aromatic protons (δ 7.32 ppm) due to electron-withdrawing effects , which may differ in the target compound depending on substitution patterns.

Data Tables

Table 1. Structural and Functional Comparison of Key Analogs

Compound Name Core Structure Key Substituents Notable Properties Reference
Target Compound 1,3,4-Oxadiazole 2,3-Dihydrobenzo[d]dioxin, 4-MeO-PhS Potential kinase inhibition -
N-(2-cyclopentylamino-5-(dihydrobenzo[d]dioxine-6-carbonyl)thiazol-4-yl)acetamide Thiazole Cyclopentylamine, Dihydrobenzo[d]dioxin CDK9 inhibition (IC₅₀ = 12 nM)
5-(4-(4-Cl-PhSO₂)Ph)-4-(2,4-F₂-Ph)-2H-1,2,4-triazole-3-thione 1,2,4-Triazole 4-Cl-PhSO₂, 2,4-F₂-Ph Tautomerism-dependent reactivity
2-{[4-(4-Cl-Ph)-5-(4-MeO-Ph)-4H-triazol-3-yl]sulfanyl}-N-(2,6-Cl₂-Ph)acetamide 1,2,4-Triazole 4-Cl-Ph, 4-MeO-Ph, 2,6-Cl₂-Ph Enhanced hydrophobicity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound?

  • Methodological Answer : The synthesis typically involves a multi-step protocol:

Intermediate Preparation : React 5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-amine with chloroacetyl chloride to form the chloroacetamide intermediate.

Thioether Formation : Treat the intermediate with 4-methoxythiophenol in dimethylformamide (DMF) using potassium carbonate as a base.

Monitoring : Track reaction progress via thin-layer chromatography (TLC) .

  • Key Considerations : Solvent polarity and base strength significantly influence yield. For analogous compounds, DMF with K₂CO₃ achieves ~65–75% yield .

Q. Which spectroscopic techniques confirm structural integrity?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify protons (e.g., methoxy singlet at δ 3.8 ppm) and carbons (e.g., oxadiazole C=N at ~160 ppm).
  • IR Spectroscopy : Confirm thioether (C-S stretch ~650 cm⁻¹) and amide (N-H bend ~1550 cm⁻¹).
  • Mass Spectrometry : Compare molecular ion peaks (e.g., [M+H]⁺ = calculated molecular weight ± 0.5 Da) .

Q. What in vitro assays are suitable for initial bioactivity screening?

  • Methodological Answer :

  • Antioxidant Activity : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Measure IC₅₀ values against ascorbic acid as a positive control .
  • Enzyme Inhibition : Screen against lipoxygenase or cyclooxygenase via UV-Vis kinetics (e.g., Δ absorbance/min at 234 nm for lipoxygenase) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary solvent (DMF vs. DMSO), base (K₂CO₃ vs. Et₃N), and temperature (25°C vs. 60°C).
  • Example Optimization Table :
SolventBaseTemp (°C)Yield (%)
DMFK₂CO₃2568
DMSOK₂CO₃6072
DMFEt₃N2555
  • Key Insight : DMF with K₂CO₃ at 60°C improves yield by 10% compared to room temperature .

Q. How to resolve contradictions in bioactivity data across studies?

  • Methodological Answer :

Purity Verification : Use HPLC (≥95% purity; C18 column, acetonitrile/water gradient).

Assay Standardization : Control pH (e.g., phosphate buffer pH 7.4) and incubation time (30–60 min).

Theoretical Alignment : Reconcile results with structure-activity relationship (SAR) models. For example, electron-donating groups (e.g., methoxy) enhance antioxidant activity .

Q. What computational tools predict target interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 or LOX enzymes. Extract binding energy (ΔG ≤ -8 kcal/mol suggests strong affinity).
  • Pharmacophore Modeling : Map hydrogen-bond acceptors (oxadiazole) and hydrophobic regions (dihydrobenzodioxin) .
  • Validation : Cross-check with in vitro IC₅₀ values (e.g., docking score vs. experimental inhibition %) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.